molecular formula C10H12O3 B184279 2-(4-Methylphenoxy)propanoic acid CAS No. 22504-83-2

2-(4-Methylphenoxy)propanoic acid

Cat. No. B184279
CAS RN: 22504-83-2
M. Wt: 180.2 g/mol
InChI Key: BTQZPXFENISXER-UHFFFAOYSA-N
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Description

“2-(4-Methylphenoxy)propanoic acid” is a unique chemical compound with the empirical formula C10H12O3 . It has a molecular weight of 180.20 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenoxy)propanoic acid” is represented by the InChI string InChI=1S/C10H12O3/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) . The canonical SMILES representation is CC1=CC=C(C=C1)OC(C)C(=O)O .


Physical And Chemical Properties Analysis

“2-(4-Methylphenoxy)propanoic acid” has a molecular weight of 180.20 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 180.078644241 g/mol . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

  • Detection and Analysis in Environmental Samples : A method for determining phenoxy herbicides, including 2-(4-Methylphenoxy)propanoic acid, in water samples using microextraction and GC-MS analysis was developed. This method offers high sensitivity and accuracy for environmental monitoring (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

  • Exposure Assessment in Occupational Settings : Research on Finnish farm workers exposed to phenoxy acid herbicides, including 2-(4-Methylphenoxy)propanoic acid, utilized urinalysis to evaluate exposure levels and potential health impacts (Manninen, Kangas, Klen, & Savolainen, 1986).

  • Sorption to Soil and Organic Matter : A review on the sorption of phenoxy herbicides to soil, organic matter, and minerals emphasized the importance of soil parameters in understanding the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).

  • Adsorption and Degradation in Soils : A comprehensive review compared the adsorption and degradation rates of phenoxyalkanoic acid herbicides in soils, providing insights into their potential for groundwater contamination (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016).

  • Physiological Effects on Plants : Research on the physiological effects of a related compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, on oat, wild oat, and wheat provided insights into the herbicidal action mechanism (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

  • Advanced Extraction Techniques for Analysis : A study presented a supramolecular solvent-based liquid phase microextraction method for determining phenoxy acid herbicides in water and rice samples, showcasing a green and efficient analytical technique (Seebunrueng, Phosiri, Apitanagotinon, & Srijaranai, 2020).

  • Biodegradation in Aquifer Materials : The biodegradation kinetics of 2-(4-Methylphenoxy)propanoic acid and other phenoxy acid herbicides in aerobic aquifer materials were explored, providing valuable data for environmental risk assessments (Toräng, Nyholm, & Albrechtsen, 2003).

properties

IUPAC Name

2-(4-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQZPXFENISXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394590
Record name 2-(4-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenoxy)propanoic acid

CAS RN

22504-83-2
Record name 2-(4-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Ji - 1990 - dspace.library.uvic.ca
Chlorination of 2-methyl-2-aryloxypropanoic acids with aqueous hypochlorous acid gives spiro chloro adducts in moderate to high yields. In chlorination of 2-methyl-2-(2-methylphenoxy…
Number of citations: 4 dspace.library.uvic.ca

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